N-(1H-indol-6-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
Description
N-(1H-indol-6-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a synthetic acetamide derivative featuring an indole moiety substituted at the 6-position and a cyclohexylmethyl group bearing a tetrazole ring. This compound combines structural motifs associated with bioactivity, including the indole scaffold (common in pharmaceuticals) and the tetrazole group, which enhances solubility and metabolic stability. Below, we compare its structural, synthetic, and physicochemical properties with similar compounds documented in recent literature.
Properties
IUPAC Name |
N-(1H-indol-6-yl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O/c25-17(21-15-5-4-14-6-9-19-16(14)10-15)11-18(7-2-1-3-8-18)12-24-13-20-22-23-24/h4-6,9-10,13,19H,1-3,7-8,11-12H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRNBQNZIUGXQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NC2=CC3=C(C=C2)C=CN3)CN4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-6-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the tetrazole group. The final step involves the formation of the acetamide linkage.
Indole Derivative Preparation: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Tetrazole Introduction: The tetrazole group can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.
Acetamide Formation: The final step involves the reaction of the indole-tetrazole intermediate with an acyl chloride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-6-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The tetrazole group can be reduced to form amine derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
N-(1H-indol-6-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1H-indol-6-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The indole ring can mimic the structure of tryptophan, allowing it to bind to protein active sites, while the tetrazole group can enhance binding affinity through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Core Acetamide Backbone
The target compound shares the acetamide linker (–NH–CO–CH2–) with analogs such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) and N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-w) . These compounds utilize the acetamide group to tether aromatic or heterocyclic substituents, facilitating diverse interactions in biological systems.
Indole Substituents
- Positional Isomerism: The target compound’s indol-6-yl group contrasts with indol-3-yl derivatives (e.g., in ) .
- Functionalization : Unlike N-((1-(phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide (), which has a sulfonyl-protected indole, the target compound lacks such modifications, suggesting differences in stability and reactivity .
Heterocyclic Appendages
- Tetrazole vs. Triazole : The 1H-tetrazole ring in the target compound differs from the 1,2,3-triazole rings in compounds 6a-m . Tetrazoles are more acidic (pKa ~4.9) than triazoles, enhancing solubility in physiological conditions .
- Cyclohexyl Group : The cyclohexylmethyl spacer in the target compound introduces conformational rigidity, unlike the naphthalenyloxy or phenyl groups in , which may increase lipophilicity .
Spectroscopic and Physicochemical Properties
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
- Aromatic Protons: The indole H-6 proton in the target compound may resonate near δ 7.0–7.5 ppm, comparable to H-6’ in N-(2,4-dibromo-6-((cyclohexyl(methyl)amino)methyl)phenyl)acetamide (δ 7.04–7.55 ppm) .
- Cyclohexyl Protons : Methylenic protons adjacent to tetrazole (e.g., –CH2–tetrazole) are anticipated at δ 3.5–5.5 ppm , similar to –OCH2 groups in 6h (δ 5.41 ppm) .
High-Resolution Mass Spectrometry (HRMS)
The molecular ion peak ([M+H]⁺) for the target compound (C₁₈H₂₁N₆O) would theoretically align with analogs like 6k (C₂₂H₁₈ClN₄O₂, [M+H]⁺ = 413.1043), adjusted for differences in substituents .
Comparative Data Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
